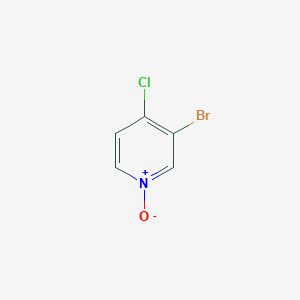
2-Bromo-4,6-diphenylnicotinonitrile
概要
説明
2-Bromo-4,6-diphenylnicotinonitrile is an organic compound with the molecular formula C18H11BrN2. It is a derivative of nicotinonitrile, characterized by the presence of bromine and phenyl groups at specific positions on the pyridine ring. This compound is primarily used in scientific research and is not intended for human use .
科学的研究の応用
2-Bromo-4,6-diphenylnicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of brominated compounds with biological systems.
Medicine: Investigated for potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Bromo-4,6-diphenylnicotinonitrile is a multifunctionalized pyridine derivative bearing amino and cyano groups . It is used as an intermediate in the synthesis of other heterocyclic compounds
Mode of Action
It is known to participate in vinylogous anomeric-based oxidation reactions .
Biochemical Pathways
The compound is involved in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation
Result of Action
As an intermediate in chemical synthesis, the primary result of the action of this compound is the formation of other heterocyclic compounds . The molecular and cellular effects of these compounds would depend on their specific structures and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-diphenylnicotinonitrile typically involves the bromination of 4,6-diphenylnicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to achieve high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,6-diphenylnicotinonitrile.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of brominated pyridine derivatives.
Reduction: Formation of 4,6-diphenylnicotinonitrile.
Substitution: Formation of various substituted nicotinonitrile derivatives.
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar structure but with an amino group instead of a bromine atom.
4,6-Diphenylnicotinonitrile: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Bromo-4,6-dinitroaniline: Contains nitro groups, leading to different chemical and biological properties.
特性
IUPAC Name |
2-bromo-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOWNRJNSJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355949 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82127-26-2 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)









